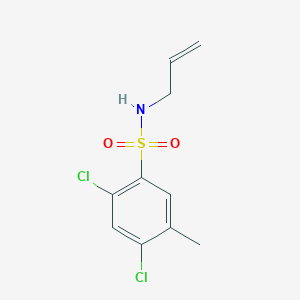![molecular formula C12H14Br2N2O3S B273074 1-Acetyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine](/img/structure/B273074.png)
1-Acetyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a piperazine derivative that has shown promising results in various studies related to cancer treatment, neurological disorders, and cardiovascular diseases.
Mecanismo De Acción
The mechanism of action of 1-Acetyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine is not fully understood. However, studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It has also been shown to inhibit the activity of certain enzymes that play a role in the progression of cancer.
In neurological disorders, this compound has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to the development of these conditions.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. In cancer cells, this compound can induce apoptosis, inhibit cell proliferation, and inhibit the activity of certain enzymes that play a role in cancer progression.
In neurological disorders, this compound has been shown to protect neurons from oxidative stress and inflammation, which can prevent the degeneration of neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Acetyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine in lab experiments is its potent anticancer activity. This compound has been shown to be effective against various types of cancer cells, which makes it a promising candidate for further research.
However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood. Further research is needed to fully understand how this compound works and to identify any potential side effects.
Direcciones Futuras
There are several future directions for research on 1-Acetyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine. One area of research could be to further investigate its potential use in cancer treatment. Studies could focus on identifying the specific types of cancer cells that this compound is most effective against and how it can be used in combination with other treatments.
Another area of research could be to investigate its potential use in the treatment of neurological disorders. Studies could focus on identifying the specific mechanisms by which this compound protects neurons and how it can be used to prevent or slow the progression of these conditions.
Finally, future research could focus on identifying any potential side effects of using this compound in therapeutic applications and developing ways to mitigate these effects.
Métodos De Síntesis
The synthesis of 1-Acetyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine involves the reaction of 2,5-dibromobenzenesulfonyl chloride with piperazine in the presence of a base. The resulting product is then acetylated using acetic anhydride to obtain the final compound.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 1-Acetyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine have been extensively studied in recent years. One of the main areas of research has been in the field of cancer treatment. Studies have shown that this compound has potent anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer.
Another area of research has been in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound has neuroprotective properties and can prevent the degeneration of neurons in the brain.
Additionally, this compound has been studied for its potential use in the treatment of cardiovascular diseases. Studies have shown that this compound has vasodilatory effects and can improve blood flow, which can be beneficial in the treatment of conditions such as hypertension and heart failure.
Propiedades
Fórmula molecular |
C12H14Br2N2O3S |
|---|---|
Peso molecular |
426.13 g/mol |
Nombre IUPAC |
1-[4-(2,5-dibromophenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C12H14Br2N2O3S/c1-9(17)15-4-6-16(7-5-15)20(18,19)12-8-10(13)2-3-11(12)14/h2-3,8H,4-7H2,1H3 |
Clave InChI |
ISARSDYSCZVRBM-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
SMILES canónico |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Acetyl-4-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B273018.png)
![(3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B273042.png)



![4-[(2-Isopropylanilino)carbonyl]isophthalic acid](/img/structure/B273050.png)


![1-[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B273086.png)



